molecular formula C18H15N3O3S B2445663 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide CAS No. 312605-32-6

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide

Cat. No. B2445663
CAS RN: 312605-32-6
M. Wt: 353.4
InChI Key: ZFLMXVWPLCMGHX-UHFFFAOYSA-N
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Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . This compound has been synthesized and evaluated for various biological activities .


Synthesis Analysis

The synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which includes the compound , was achieved by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The newly synthesized compounds were evaluated for various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, like other benzothiazole derivatives, consists of a benzene ring fused with a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesized benzothiazole derivatives were examined for their urease inhibitory activities .

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives have been found to possess antitumor properties . They have been evaluated for their effectiveness against cancer-causing cells and have shown anti-proliferative activities on HepG2 and MCF-7 cell lines .

Antimicrobial Activity

Benzothiazole derivatives have been reported as potential antimicrobial agents against various fungal and bacterial strains such as Candida albicans, Aspergillus niger, Streptomyces griseus, Escherichia coli, and Bacillus subtilis .

Anti-inflammatory Activity

Benzothiazole and its derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new drugs for treating inflammatory diseases.

Anticonvulsant Activity

Some benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity activities . This suggests potential applications in the treatment of neurological disorders.

Antidiabetic Activity

Benzothiazole derivatives have also been found to possess antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Antioxidant Activity

A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities including antioxidant activity . This suggests potential applications in the prevention of diseases related to oxidative stress.

Haemolytic Activity

The same series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were also evaluated for their haemolytic activity . This could have implications in the treatment of diseases related to red blood cells.

Urease Inhibition

These compounds were also evaluated for their urease inhibition . This suggests potential applications in the treatment of diseases related to the urease enzyme, such as urinary tract infections and urolithiasis.

Future Directions

The future directions for this compound could include further studies to understand its mechanism of action, optimization of its chemical structure, and evaluation of its potential as a therapeutic agent. Further PET studies using pathological models are also planned .

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-acetylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-10(22)12-3-5-13(6-4-12)17(24)21-18-20-15-8-7-14(19-11(2)23)9-16(15)25-18/h3-9H,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLMXVWPLCMGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-acetylbenzamide

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